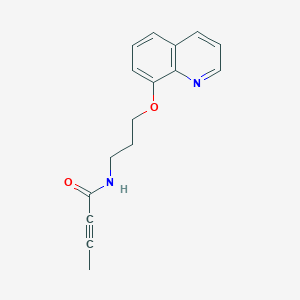
3-Chloro-4-(3-methylmorpholin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(3-methylmorpholin-4-yl)aniline is a chemical compound with the CAS Number: 1156820-04-0 . It has a molecular weight of 226.71 and its IUPAC name is 3-chloro-4-(3-methyl-4-morpholinyl)aniline . It is stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is 1S/C11H15ClN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Analysis
- Kurt, Yurdakul, and Yurdakul (2004) explored the molecular geometry and vibrational frequencies of 3-chloro-4-methyl aniline (3-Cl-4ma), providing insights into its molecular structure using Hartree-Fock and density functional methods (Kurt, Yurdakul, & Yurdakul, 2004).
Synthesis and Evaluation as Antimicrobial Agents
- Bairagi, Bhosale, and Deodhar (2009) synthesized a series of compounds from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, evaluating their antimicrobial activity, which indicates potential pharmaceutical applications (Bairagi, Bhosale, & Deodhar, 2009).
Effects on Mesomorphic Properties
- Hasegawa et al. (1989) studied the effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines on mesomorphic properties, contributing to the understanding of materials science (Hasegawa et al., 1989).
Investigation of Vibrational Analysis for NLO Materials
- Revathi et al. (2017) conducted experimental and theoretical vibrational analysis of chloro-3-(trifluoromethyl)aniline, contributing to the understanding of its potential use in Non-Linear Optical (NLO) materials (Revathi et al., 2017).
Antimicrobial Activity and Crystallographic Analysis
- Yilmaz et al. (2012) synthesized and characterized (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, investigating its antimicrobial activities and providing crystallographic data (Yilmaz et al., 2012).
Adsorption Studies for Environmental Applications
- Słomkiewicz et al. (2017) studied the adsorption of chloro derivatives of aniline on halloysite adsorbents, a research crucial for environmental science and pollution control (Słomkiewicz et al., 2017).
Synthesis and Characterization for Organic Light-Emitting Diodes
- Vezzu et al. (2010) synthesized highly luminescent tetradentate bis-cyclometalated platinum complexes with applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Safety and Hazards
The safety information available indicates that 3-Chloro-4-(3-methylmorpholin-4-yl)aniline has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many aniline derivatives, it may interact with various enzymes and receptors in the body .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The molecular and cellular effects of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline’s action are currently unknown. Given its chemical structure, it may have potential effects on various biological processes, but these effects need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which it is present .
Eigenschaften
IUPAC Name |
3-chloro-4-(3-methylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGGIFLBAALOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


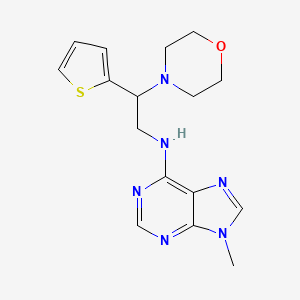
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)

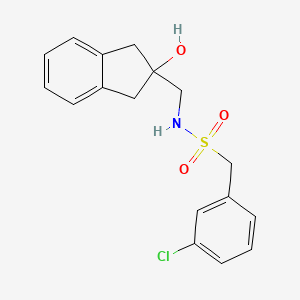
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)
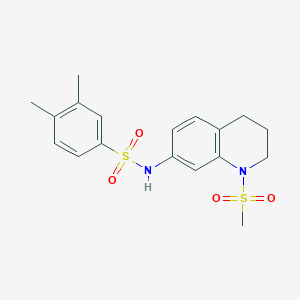
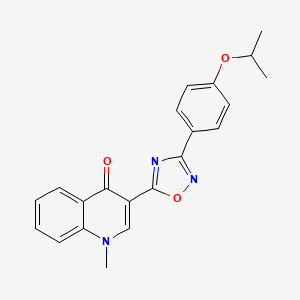


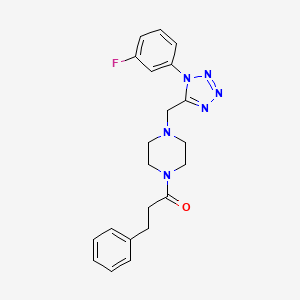
![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)
![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)
